rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea
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Overview
Description
rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea is a synthetic organic compound with the molecular formula C6H11FN2O This compound is characterized by the presence of a fluorine atom and a methyl group attached to a cyclobutyl ring, along with a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out to introduce the fluorine and methyl groups onto the cyclobutyl ring.
Urea Formation: The final step involves the reaction of the substituted cyclobutyl compound with an isocyanate or a related reagent to form the urea functional group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may not be publicly available.
Chemical Reactions Analysis
Types of Reactions
rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the urea functional group or other parts of the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea has a range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea involves its interaction with specific molecular targets and pathways. The fluorine atom and urea functional group play key roles in its reactivity and interactions. Detailed studies on its mechanism of action may reveal insights into its potential biological effects and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea include:
Fluorinated Ureas: Compounds with similar structures but different substituents on the cyclobutyl ring.
Cyclobutyl Ureas: Compounds with different functional groups attached to the cyclobutyl ring.
Uniqueness
This compound is unique due to the specific combination of a fluorine atom, a methyl group, and a urea functional group on a cyclobutyl ring
Properties
IUPAC Name |
(3-fluoro-3-methylcyclobutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c1-6(7)2-4(3-6)9-5(8)10/h4H,2-3H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWXMFXVHWAQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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